An In-depth Technical Guide to 1,2-Dibromo-4-iodobenzene (CAS: 909072-74-8)
An In-depth Technical Guide to 1,2-Dibromo-4-iodobenzene (CAS: 909072-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-4-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through sequential cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and generalized experimental protocols relevant to the use of 1,2-Dibromo-4-iodobenzene in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Chemical and Physical Properties
1,2-Dibromo-4-iodobenzene is a solid organic compound with a molecular weight of 361.80 g/mol .[1][2][3][4][5] The presence of bromine and iodine atoms on the benzene ring imparts it with unique reactivity, making it a valuable intermediate in complex organic synthesis.[1][2]
Table 1: Physicochemical Properties of 1,2-Dibromo-4-iodobenzene
| Property | Value | Reference(s) |
| CAS Number | 909072-74-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₃Br₂I | [1][2][3][5] |
| Molecular Weight | 361.80 g/mol | [1][2][3][4][5] |
| Appearance | White to yellow or cream-colored solid/powder | [1][2][6] |
| Melting Point | 57-63 °C | [1][2][3] |
| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [3] |
| Density (Predicted) | 2.514 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [1][2][6][7] |
| Synonyms | 3,4-Dibromoiodobenzene | [1][2] |
Table 2: Identification and Spectral Data
| Identifier | Value |
| MDL Number | MFCD09753707 |
| PubChem ID | 19787006 |
| SMILES | Brc1ccc(I)cc1Br |
| InChI | InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H |
| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Experimental spectral data for this specific compound are not readily available in public databases. |
Synthesis and Reactivity
While specific protocols for the synthesis of 1,2-Dibromo-4-iodobenzene are not widely published, a plausible route involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction. This is a common method for the preparation of substituted bromobenzenes.[8][9] The direct bromination of an iodinated benzene derivative could also be a potential synthetic pathway.[9][10]
The key to the utility of 1,2-Dibromo-4-iodobenzene lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[11] This allows for selective functionalization at the iodo-substituted position under milder conditions, while the bromo-substituted positions remain available for subsequent transformations under more forcing conditions.[11] This sequential cross-coupling capability is highly valuable for the construction of complex, unsymmetrically substituted aromatic compounds.[11][12]
Applications in Research and Development
1,2-Dibromo-4-iodobenzene is primarily utilized as a versatile building block in several key areas:
-
Pharmaceutical and Agrochemical Synthesis: As an intermediate, it enables the synthesis of complex molecules with potential biological activity.[1][2] The ability to introduce different substituents regioselectively is crucial in structure-activity relationship (SAR) studies during drug discovery.
-
Materials Science: It is used in the formulation of advanced materials, such as polymers and coatings, where the halogenated structure can enhance properties like thermal stability and chemical resistance.[1][2]
-
Organic Electronics: The compound is explored for its potential in developing organic semiconductors and photonic devices due to its unique electronic properties.[1]
Experimental Protocols (Generalized)
Regioselective Sonogashira Coupling (at the C-I position)
This reaction couples a terminal alkyne with the aryl iodide, leveraging the higher reactivity of the C-I bond.
Materials:
-
1,2-Dibromo-4-iodobenzene
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-Dibromo-4-iodobenzene, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Regioselective Suzuki-Miyaura Coupling (at the C-I position)
This reaction couples an organoboron compound with the aryl iodide.
Materials:
-
1,2-Dibromo-4-iodobenzene
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Degassed solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine 1,2-Dibromo-4-iodobenzene, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Generalized Experimental Workflow for Cross-Coupling
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: The catalytic cycles of a Sonogashira cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Safety Information
1,2-Dibromo-4-iodobenzene should be handled by technically qualified individuals in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]
Conclusion
1,2-Dibromo-4-iodobenzene is a valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which enables chemists to perform sequential, regioselective cross-coupling reactions. This capability is of high importance for the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, the generalized protocols and reactivity principles outlined in this guide provide a solid foundation for its application in research and development.
References
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- 2. chemimpex.com [chemimpex.com]
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- 4. 1,2-Dibromo-4-iodobenzene | LGC Standards [lgcstandards.com]
- 5. 909072-74-8 CAS MSDS (1,2-DIBROMO-4-IODOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS: 909072-74-8 | CymitQuimica [cymitquimica.com]
- 7. 1,2-Dibromo-4-iodobenzene | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Produce A Variety Of Bromine Substituted Compounds - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. aaronchem.com [aaronchem.com]
